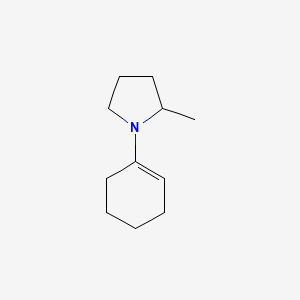

1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Description

Overview of Enamine Chemistry and its Significance in Contemporary Organic Synthesis

Enamine chemistry revolves around the formation and reaction of enamines, which are α,β-unsaturated amines. These compounds are typically synthesized through the condensation of a secondary amine with a ketone or aldehyde. The significance of enamines in modern organic synthesis stems from their ability to act as potent carbon nucleophiles, reacting with a wide range of electrophiles to form new carbon-carbon bonds under mild conditions. This reactivity is a direct consequence of the electron-donating nitrogen atom, which increases the electron density of the α-carbon of the double bond, as depicted in the resonance structures.

The utility of enamines is exemplified in the Stork enamine alkylation and acylation reactions, which provide a reliable method for the α-functionalization of carbonyl compounds. libretexts.org Furthermore, enamines are key intermediates in Michael additions, conjugate additions to α,β-unsaturated carbonyl compounds, which are fundamental transformations in the synthesis of a vast array of organic molecules, including natural products and pharmaceuticals. chemistrysteps.comwikipedia.org The development of asymmetric enamine catalysis has further expanded the importance of this field, allowing for the stereoselective synthesis of chiral molecules. researchgate.netnih.gov

Structural Classification of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene as a Cyclic Enamine

This compound is classified as a cyclic enamine, derived from the reaction of 2-methylcyclohexanone (B44802), an unsymmetrical ketone, and pyrrolidine (B122466), a cyclic secondary amine. The structure of this enamine is characterized by a tetrasubstituted double bond within the six-membered ring, with a methyl group and a pyrrolidinyl group attached to the carbons of the double bond.

A key structural feature of this enamine is its regiochemistry. The reaction of 2-methylcyclohexanone with pyrrolidine could potentially yield two different regioisomeric enamines. However, due to steric hindrance between the methyl group on the cyclohexane (B81311) ring and the hydrogen atoms of the pyrrolidine ring, the formation of the less substituted enamine, this compound, is favored. stackexchange.com This regioselectivity is a crucial aspect of its synthetic utility.

Below is a table summarizing the key structural and identifying information for this compound.

| Property | Value |

| IUPAC Name | 1-(2-methylcyclohexen-1-yl)pyrrolidine nih.gov |

| Molecular Formula | C₁₁H₁₉N nih.gov |

| Molecular Weight | 165.28 g/mol nih.gov |

| CAS Number | 5049-40-1 nih.gov |

Historical Context and Evolution of Research on Substituted Cyclohexenyl Enamines

The foundation of enamine chemistry was laid in the mid-20th century, with the pioneering work of Gilbert Stork. His research in the 1950s and 1960s demonstrated the synthetic potential of enamines for the alkylation and acylation of carbonyl compounds, now famously known as the Stork enamine reaction. libretexts.org This discovery was a significant advancement in synthetic methodology, providing a milder and more selective alternative to traditional enolate chemistry.

The study of substituted cyclohexenyl enamines, such as this compound, evolved from this foundational work. Researchers began to explore the reactivity of enamines derived from unsymmetrical ketones, leading to a deeper understanding of the factors controlling the regioselectivity of enamine formation. The observation that steric hindrance directs the formation of the less substituted enamine from 2-substituted cyclohexanones was a critical development, enhancing the predictability and control of these reactions. stackexchange.com

The late 20th and early 21st centuries saw a surge in research focused on asymmetric enamine catalysis. researchgate.net While much of this work has utilized chiral secondary amines with simpler aldehydes and ketones, the principles have been extended to more complex systems, including those involving substituted cyclohexenyl enamines. The development of chiral catalysts that can control the stereochemical outcome of reactions involving these enamines has opened up new avenues for the synthesis of enantiomerically enriched molecules. This ongoing research continues to refine our understanding of enamine reactivity and expand their application in the synthesis of complex targets.

Structure

3D Structure

Properties

CAS No. |

53516-51-1 |

|---|---|

Molecular Formula |

C11H19N |

Molecular Weight |

165.27 g/mol |

IUPAC Name |

1-(cyclohexen-1-yl)-2-methylpyrrolidine |

InChI |

InChI=1S/C11H19N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h7,10H,2-6,8-9H2,1H3 |

InChI Key |

BHPIFKGSQOHIII-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN1C2=CCCCC2 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 2 Methyl 1 Pyrrolidinyl Cyclohexene

Nucleophilic Character of Enamine Nitrogen and Beta-Carbon Atoms

The reactivity of 1-(2-methyl-1-pyrrolidinyl)cyclohexene is fundamentally governed by the electronic nature of the enamine functional group. The nitrogen atom's lone pair of electrons is delocalized into the π-system of the carbon-carbon double bond. This resonance effect increases the electron density at the β-carbon, rendering it strongly nucleophilic. researchgate.net This nucleophilicity is a defining characteristic of enamines, making them effective carbon nucleophiles in a variety of reactions. nih.gov

The nitrogen atom itself, while possessing a lone pair, is less nucleophilic than the β-carbon due to the delocalization of these electrons into the double bond. However, it can still exhibit basic properties and participate in reactions involving protonation or coordination to Lewis acids. The pyrrolidine (B122466) ring, being a five-membered saturated heterocycle, generally imparts higher reactivity to the enamine compared to enamines derived from six-membered rings like piperidine. This is attributed to a greater p-orbital character of the nitrogen lone pair in the five-membered ring, which enhances its ability to donate electron density to the double bond. nih.gov

The methyl group at the 2-position of the cyclohexene (B86901) ring influences the regioselectivity of enamine formation and subsequent reactions. In the formation of the enamine from 2-methylcyclohexanone (B44802), the less substituted double bond is favored to avoid steric hindrance, leading predominantly to the formation of this compound. youtube.com This steric influence also plays a role in directing the approach of electrophiles in subsequent reactions.

Substitution Reactions Involving Enamine Nucleophilicity

The pronounced nucleophilicity of the β-carbon of this compound allows it to readily participate in substitution reactions with a variety of electrophiles, most notably in alkylation and acylation reactions. These reactions, often referred to as Stork enamine alkylations and acylations, provide a powerful method for the α-alkylation and α-acylation of the parent ketone, 2-methylcyclohexanone. youtube.com

The general mechanism involves the nucleophilic attack of the enamine's β-carbon on the electrophile (e.g., an alkyl halide or an acyl halide). This step forms an iminium salt intermediate. Subsequent hydrolysis of this iminium salt regenerates the carbonyl group, yielding the α-substituted ketone.

Table 1: Representative Substitution Reactions of Enamines

| Electrophile | Product after Hydrolysis | Reaction Type |

| Methyl Iodide | 2,6-Dimethylcyclohexanone | Alkylation |

| Benzyl Bromide | 2-Benzyl-6-methylcyclohexanone | Alkylation |

| Acetyl Chloride | 2-Acetyl-6-methylcyclohexanone | Acylation |

Conjugate Addition Reactions

This compound, as a potent carbon nucleophile, undergoes conjugate addition (or Michael addition) to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. masterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The mechanism involves the nucleophilic attack of the enamine's β-carbon on the β-carbon of the Michael acceptor. libretexts.org This addition forms a new enolate intermediate, which is then protonated during aqueous workup. The resulting iminium salt is subsequently hydrolyzed to afford a 1,5-dicarbonyl compound or a related derivative. youtube.com

The regioselectivity of the conjugate addition is dictated by the electronic properties of the enamine and the Michael acceptor. The nucleophilic β-carbon of the enamine selectively attacks the electrophilic β-carbon of the α,β-unsaturated system.

Table 2: Examples of Conjugate Addition Reactions with Enamines

| Michael Acceptor | Product after Hydrolysis |

| Methyl vinyl ketone | 2-Methyl-6-(3-oxobutyl)cyclohexanone |

| Acrylonitrile | 2-Methyl-6-(2-cyanoethyl)cyclohexanone |

| Methyl acrylate | Methyl 3-(2-methyl-6-oxocyclohexyl)propanoate |

This table illustrates the types of products expected from conjugate addition reactions involving enamines. Specific experimental data for this compound was not found in the provided search results.

Cycloaddition Reactions

Enamines, including this compound, are versatile participants in cycloaddition reactions, where they can react as either the 2π or 4π component, leading to the formation of various cyclic structures. researchgate.net

[2+2] Cycloadditions with Electron-Deficient Acetylenes

Enamines can undergo [2+2] cycloaddition reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form cyclobutene (B1205218) derivatives. masterorganicchemistry.com These reactions are often thermally initiated and proceed through a zwitterionic intermediate. The nucleophilic β-carbon of the enamine attacks one of the sp-hybridized carbons of the alkyne, generating a vinyl anion and an iminium cation. Subsequent ring closure yields the four-membered cyclobutene ring. These cyclobutene adducts can sometimes be unstable and undergo thermal ring-opening to form diene products. organic-chemistry.org

[4+2] Cycloadditions (Diels-Alder Type) with Heterocycles and Dienophiles

In what can be considered an inverse-electron-demand Diels-Alder reaction, the electron-rich enamine can act as the diene component, reacting with electron-poor dienophiles. youtube.com However, a more common mode of [4+2] cycloaddition involves the enamine acting as a 2π component reacting with a suitable 4π system. For instance, enamines can react with electron-deficient azadienes to form substituted dihydropyridines and pyridines. masterorganicchemistry.com The regioselectivity of these reactions is governed by the electronic and steric properties of both the enamine and the dienophile. masterorganicchemistry.com

1,2- and 1,4-Cycloadditions

The distinction between 1,2- and 1,4-cycloadditions is crucial in understanding the reactivity of enamines with certain reagents. In the context of reactions with α,β-unsaturated carbonyl compounds, a 1,2-addition would refer to the attack at the carbonyl carbon, while a 1,4-addition (conjugate addition) involves attack at the β-carbon. nih.gov For this compound, 1,4-addition is the overwhelmingly favored pathway in Michael-type reactions.

In the realm of cycloadditions, the terminology can be applied differently. For instance, in reactions with 1,2,4,5-tetrazines, an unprecedented 1,4-cycloaddition across two nitrogen atoms (N1 and N4) of the tetrazine has been observed with enamines, leading to the formation of 1,2,4-triazines. wikipedia.orgorgsyn.org This is in contrast to the more common 3,6-cycloaddition. The reaction pathway is thought to involve a stepwise mechanism initiated by the nucleophilic attack of the enamine on a nitrogen atom of the tetrazine. orgsyn.org

Triazoline Formation via Reaction with Azides

The reaction between enamines, such as this compound, and organic azides represents a key method for the synthesis of nitrogen-containing heterocycles. This transformation proceeds through a [3+2] cycloaddition mechanism, also known as a Huisgen cycloaddition, where the enamine acts as the dipolarophile and the azide (B81097) serves as the 1,3-dipole. rsc.org

The initial step involves the concerted, pericyclic reaction of the electron-rich double bond of the enamine with the azide. This cycloaddition leads to the formation of a non-aromatic, five-membered heterocyclic intermediate known as a triazoline. osi.lvrsc.org The reaction of this compound with an organic azide (R-N₃) would yield a spiro-triazoline intermediate.

| Step | Description | Intermediate/Product |

| 1 | [3+2] Cycloaddition | The enamine reacts with the organic azide in a concerted fashion. |

| 2 | Elimination | The resulting triazoline intermediate eliminates the pyrrolidine moiety. |

| 3 | Aromatization | The final product is a stable 1,2,3-triazole. |

This reaction pathway highlights the utility of enamines as precursors for complex heterocyclic systems. The stability of the triazoline intermediate and the conditions required for the subsequent elimination can be influenced by the substituents on both the enamine and the azide. rsc.org

Role and Reactivity of Iminium Ion Intermediates

Iminium ions are crucial intermediates in the chemistry of enamines. znaturforsch.com this compound can generate its corresponding iminium ion through two primary pathways: protonation or reaction with an electrophile. wikipedia.orglibretexts.org The resulting iminium cation features a positively charged, sp²-hybridized nitrogen atom, which renders the α-carbon highly electrophilic. znaturforsch.com

The equilibrium between an enamine and its iminium ion is often dependent on the pH of the medium. nih.gov Under acidic conditions, protonation of the enamine at the β-carbon of the double bond leads to the formation of an iminium ion. chemistrysteps.com This process is the first step in the hydrolysis of enamines back to their parent carbonyl compounds (in this case, 2-methylcyclohexanone) and the secondary amine (pyrrolidine). chemistrysteps.commasterorganicchemistry.com

The hydrolysis mechanism proceeds as follows:

Protonation: The enamine is protonated at the β-carbon, forming an iminium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Elimination: The secondary amine is eliminated, yielding a protonated carbonyl group.

Deprotonation: The final step is the deprotonation to give the neutral ketone. chemistrysteps.com

Furthermore, iminium ions are key intermediates in C-C bond-forming reactions, such as the Stork enamine alkylation. wikipedia.orglibretexts.org In these reactions, the enamine acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide). This initial attack forms an iminium salt. The subsequent hydrolysis of this iminium salt intermediate yields the α-alkylated ketone. libretexts.org The enhanced electrophilicity of iminium ions makes them more reactive towards nucleophiles than the corresponding carbonyl compounds. znaturforsch.com

| Intermediate | Formation | Key Reactivity | Product of Hydrolysis |

| Iminium Ion | Protonation or reaction with electrophiles | Acts as a potent electrophile | 2-Methylcyclohexanone and Pyrrolidine |

Thermal Rearrangements and Cycloisomerization Pathways of Cyclobutene Adducts

Enamines readily participate in [2+2] cycloaddition reactions with electron-deficient alkenes to form cyclobutane (B1203170) adducts. When the alkene partner is an alkyne, the resulting cycloadduct is a cyclobutene derivative. The thermal behavior of these cyclobutene adducts derived from enamines like this compound can be complex, often involving ring-opening and rearrangement pathways.

Upon heating, the four-membered ring of the cyclobutene adduct is subject to strain-releasing transformations. A common pathway is a thermally induced, conrotatory electrocyclic ring-opening. This process would transform the cyclobutene ring into a conjugated diene system. The stereochemistry of the substituents on the cyclobutene ring dictates the geometry of the resulting diene according to the Woodward-Hoffmann rules.

In the case of cyclobutene adducts formed from this compound, thermal rearrangement can lead to the formation of fused or bridged ring systems. The specific pathway taken is highly dependent on the substitution pattern of the cyclobutene ring and the reaction conditions. For instance, some cycloadducts have been observed to undergo rearrangement into hexahydroindolium salts upon heating. mdma.ch

The study of these thermal rearrangements is crucial for understanding the stability of these adducts and for harnessing their reactivity in synthetic organic chemistry. The cycloisomerization pathways can offer routes to complex molecular architectures that are not easily accessible through other means. rsc.org

| Adduct Type | Thermal Reaction | Potential Products |

| Cyclobutene Adduct | Electrocyclic Ring-Opening | Conjugated Dienes |

| Cyclobutane Adduct | Isomerization/Rearrangement | Fused/Bridged Ring Systems, Ring-fused Cyclohexadienes |

Strategic Applications in Complex Organic Synthesis

The Stork Enamine Reaction and its Synthetic Utility

Developed by Gilbert Stork, the Stork enamine reaction is a powerful method for the alkylation and acylation of ketones and aldehydes. ucla.eduorgoreview.com The reaction proceeds through the formation of an enamine intermediate, which then acts as a potent nucleophile. openstax.org 1-(2-Methyl-1-pyrrolidinyl)cyclohexene is the enamine formed from the reaction of 2-methylcyclohexanone (B44802) and pyrrolidine (B122466). nih.gov This enamine is more nucleophilic than the corresponding enol or enolate ion, allowing for reactions to occur under milder conditions and often with greater selectivity. orgoreview.com

Michael Addition of Ketones to Alpha,Beta-Unsaturated Carbonyl Compounds via Enamine Intermediates

One of the most significant applications of this compound is in the Michael addition to α,β-unsaturated carbonyl compounds. ucla.eduopenstax.orgwikipedia.orglibretexts.org In this reaction, the enamine functions as a "Michael donor," adding to the β-carbon of a "Michael acceptor" (the α,β-unsaturated carbonyl compound). youtube.commasterorganicchemistry.com This conjugate addition is a reliable method for the formation of a new carbon-carbon bond. youtube.com

The reaction mechanism involves the nucleophilic attack of the enamine's α-carbon onto the β-carbon of the α,β-unsaturated system. openstax.org This step is followed by a rearrangement of electrons to form a new enamine and an enolate. The presence of the methyl group on the cyclohexene (B86901) ring of this compound directs the regioselectivity of the addition. The nucleophilic attack occurs from the less substituted α-carbon of the original ketone, leading to a specific regioisomer.

The general steps of the Michael addition are as follows:

Nucleophilic Attack: The electron-rich enamine attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound.

Intermediate Formation: This attack forms a new carbon-carbon bond and generates an intermediate which is an iminium ion and an enolate.

Protonation: Subsequent workup with a proton source neutralizes the enolate.

This sequence is a three-step process that includes enamine formation, the Michael addition, and subsequent hydrolysis. openstax.orglibretexts.org

| Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| This compound | α,β-Unsaturated Ketone/Aldehyde | Michael (1,4-Conjugate) Addition | Iminium salt of a 1,5-dicarbonyl compound |

Subsequent Hydrolysis and Formation of 1,5-Dicarbonyl Compounds

The hydrolysis mechanism proceeds via the following steps:

Attack of Water: The iminium ion is attacked by water.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Elimination of Pyrrolidine: The protonated amine (pyrrolidine) is eliminated, forming a protonated carbonyl group.

Deprotonation: Deprotonation of the carbonyl yields the final 1,5-dicarbonyl product and regenerates the acid catalyst.

The formation of 1,5-dicarbonyl compounds is synthetically valuable as they are precursors to a variety of other molecules, often through intramolecular aldol (B89426) or Claisen condensations to form six-membered rings.

Function as an Electron-Rich Dienophile in Synthetic Reactions

Enamines, being electron-rich alkenes, can participate in Diels-Alder reactions. libretexts.orgyoutube.com In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. youtube.comresearchgate.net However, in an "inverse-electron-demand" Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. libretexts.org Due to the electron-donating nitrogen atom, this compound is considered an electron-rich alkene and therefore can function as a dienophile in reactions with electron-deficient dienes. researchgate.net

While the general reactivity of enamines as dienophiles is well-established, specific documented examples of this compound participating in such cycloaddition reactions are not prevalent in the readily available scientific literature. Theoretically, its reaction with an electron-poor diene would lead to the formation of a cyclohexene ring fused to the original cyclohexyl system, a potentially useful transformation for the synthesis of complex polycyclic structures.

Utilization as an Intermediate in Total Synthesis of Natural Products and Architecturally Complex Molecules

The Stork enamine reaction is a cornerstone in the total synthesis of natural products due to its reliability and stereochemical control. elsevierpure.com The ability to form carbon-carbon bonds under mild conditions makes enamines like this compound valuable intermediates in the construction of complex molecular scaffolds found in many natural products. nih.govnih.gov

Construction of Chiral Allylic Alcohols

Chiral allylic alcohols are important structural motifs in many natural products and are valuable synthetic intermediates. nih.govorganic-chemistry.orgorganic-chemistry.org While various methods exist for the synthesis of these compounds, the direct involvement of this compound is not a commonly cited strategy. The Stork enamine reaction is primarily used for the formation of C-C bonds at the α-position of a ketone. The synthesis of chiral allylic alcohols often involves different methodologies such as asymmetric reduction of enones, or the addition of organometallic reagents to aldehydes. organic-chemistry.org Although the products of a Stork enamine reaction could potentially be further elaborated to form chiral allylic alcohols, there is no direct, widely reported method that utilizes this compound for this specific purpose.

Synthesis of Pyrrolizine Compounds

Pyrrolizine and its derivatives are heterocyclic compounds that form the core of many alkaloids with a wide range of biological activities. researchgate.net The synthesis of the pyrrolizine skeleton often involves the construction of a bicyclic system containing a nitrogen atom at the bridgehead. While pyrrolidine is a component of this compound, the direct application of this specific enamine in the total synthesis of pyrrolizine natural products is not a well-documented strategy in the chemical literature. researchgate.netnih.gov Synthetic routes to pyrrolizidines typically involve strategies such as intramolecular cycloadditions, ring-closing metathesis, or other cyclization reactions that build the bicyclic core from different precursors. nih.gov

Formation of Tricyclic Systems

While direct, specific examples of this compound being used to form tricyclic systems are not extensively documented in readily available literature, the general reactivity of enamines provides a basis for their application in such syntheses. Enamines, such as the one derived from 2-methylcyclohexanone and pyrrolidine, are well-established intermediates in annulation reactions, which are crucial for the construction of cyclic and polycyclic compounds.

The Stork enamine alkylation and acylation reactions are foundational methods that could be extended to the synthesis of tricyclic frameworks. For instance, the reaction of an enamine with a suitable bifunctional electrophile can lead to the formation of a new ring. A subsequent intramolecular reaction could then close a third ring, yielding a tricyclic structure. The initial Michael addition of an enamine to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation (Robinson annulation), is a classic example of how enamines can be used to build fused ring systems. The principles of these reactions are applicable to the synthesis of more complex tricyclic molecules.

Preparation of Fluorinated Building Blocks

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. As such, the development of methods for the synthesis of fluorinated building blocks is of great interest. While specific protocols detailing the direct fluorination of this compound are not prevalent, the reactivity of related cyclohexene derivatives in fluorination reactions suggests potential pathways.

Electrophilic fluorinating agents can react with the electron-rich double bond of an enamine. However, the direct fluorination of enamines can be challenging due to potential side reactions. A more common strategy involves the conversion of the enamine back to the corresponding ketone, followed by fluorination at the α-position. Alternatively, reactions such as halofluorination on cyclohexene derivatives have been explored. nih.govbeilstein-journals.org These reactions typically involve the addition of a halogen and a fluorine atom across the double bond. The resulting halofluorinated cyclohexane (B81311) could then be further manipulated to generate a variety of fluorinated building blocks.

For example, studies on various cyclohexene derivatives have demonstrated that reactions with reagents like N-bromosuccinimide (NBS) and a fluoride (B91410) source can yield bromofluorinated products. beilstein-journals.org The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on the cyclohexene ring. beilstein-journals.org Although not directly demonstrated with this compound, these findings provide a framework for its potential use in the synthesis of fluorinated compounds.

| Reactant | Reagents | Product(s) | Yield |

| Benzyl cyclohex-3-ene-1-carboxylate | 1 equiv NBS, 2 equiv Deoxo-Fluor® | Mixture of two isomeric bromofluorinated products | 66% (combined) |

| Methyl cyclohex-3-ene-1-carboxylate | 1 equiv NBS, 2 equiv Deoxo-Fluor® | Inseparable mixture of two isomeric bromofluorinated products | 61% (combined) |

Table 1: Examples of Halofluorination Reactions on Cyclohexene Derivatives. beilstein-journals.org This table is for illustrative purposes to show the type of data that would be relevant, based on reactions with similar compounds.

Contributions to Ring Expansion Reactions

Ring expansion reactions are a valuable tool in organic synthesis for accessing medium-sized rings from more readily available smaller rings. While direct evidence of this compound participating in ring expansion is not prominent in the literature, the chemistry of enamines and related carbocation intermediates is central to many ring expansion strategies.

One common mechanism for ring expansion involves the formation of a carbocation adjacent to a ring, which can then trigger a rearrangement to a larger ring system. For instance, the treatment of a ketone with a diazomethane (B1218177) derivative can lead to a one-carbon ring expansion via a Tiffeneau-Demjanov rearrangement. The enamine itself could be a precursor to a system that undergoes ring expansion. For example, modification of the enamine followed by generation of a carbocation could initiate the expansion of the cyclohexene ring to a cycloheptene (B1346976) derivative.

Cascade reactions are another elegant strategy for achieving ring expansions. whiterose.ac.uk These processes often involve the formation of a reactive intermediate that undergoes a series of transformations, including ring expansion, in a single synthetic operation. While specific examples involving this compound are not cited, the principles of designing such cascades could be applied to this enamine, leveraging its nucleophilicity to initiate a sequence of reactions leading to a ring-expanded product.

Enantioselective and Asymmetric Catalysis with Chiral Enamine Derivatives

Chiral Lithium Amides Derived from Pyrrolidine (B122466) Derivatives

Chiral lithium amides are potent, non-nucleophilic bases that can facilitate stereoselective transformations. The chirality of the amide, derived from a chiral amine such as 2-methylpyrrolidine (B1204830), allows for discrimination between enantiotopic protons or enantiomers of a racemic substrate. This enantiodiscrimination is crucial for establishing stereocenters with high fidelity. psu.edu

The enantioselective deprotonation of prochiral epoxides, such as cyclohexene (B86901) oxide, to yield chiral allylic alcohols is a well-established synthetic strategy that relies on the use of chiral lithium amide bases. psu.edu The mechanism involves the coordination of the lithium cation to the oxygen atom of the epoxide, which facilitates the abstraction of a β-proton by the chiral amide base through a six-membered ring transition state. nih.gov The stereochemical outcome of the reaction is determined by the ability of the chiral base to selectively remove one of the two enantiotopic protons.

While specific studies detailing the use of lithium amides derived directly from 2-methylpyrrolidine for the deprotonation of cyclohexene oxide are not extensively documented in the reviewed literature, the principle has been demonstrated with various other chiral amines. For instance, new chiral lithium amides, such as one based on (S)-2-[1-(3,3-Dimethyl)pyrrolidinylmethyl]pyrrolidine, have been synthesized and employed in this reaction. researchgate.net The efficiency of these bases is highly dependent on their structure, the reaction conditions, and the presence of additives.

Research has shown that the choice of the chiral amine has a profound impact on both the yield and the enantiomeric excess (ee) of the resulting allylic alcohol. The table below illustrates the effectiveness of different chiral lithium amides in the asymmetric deprotonation of epoxides, showcasing the potential for high enantioselectivity in such transformations.

Table 1: Enantioselective Deprotonation of Epoxides with Various Chiral Lithium Amides

| Chiral Amine Precursor | Epoxide Substrate | Allylic Alcohol Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (-)-N,N-diisopinocampheylamine | Cyclohexene Oxide | (R)-2-cyclohexen-1-ol | - | up to 95 |

| (S)-2-[1-(3,3-Dimethyl)pyrrolidinylmethyl]pyrrolidine | trans-epoxide | Chiral allylic alcohol | 93 | 76 |

| (S)-2-[1-(3,3-Dimethyl)pyrrolidinylmethyl]pyrrolidine | cis-epoxide | Chiral allylic alcohol | 38 | 92 |

Data compiled from studies on various chiral lithium amides. nih.govresearchgate.net

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. rsc.org In the context of racemic epoxides, a chiral lithium amide can selectively deprotonate one enantiomer at a faster rate than the other. This results in the formation of an enantioenriched allylic alcohol from the faster-reacting epoxide enantiomer, while the unreacted epoxide becomes enriched in the slower-reacting enantiomer.

This method provides access to both the chiral allylic alcohol and the enantioenriched epoxide, which are valuable synthetic intermediates. The selectivity of the kinetic resolution is determined by the relative rates of reaction of the two enantiomers (k_fast / k_slow), which is influenced by the steric and electronic properties of the chiral base. While the direct application of a lithium amide from 2-methylpyrrolidine for this purpose is not detailed in the available literature, the principle is a cornerstone of asymmetric synthesis. rsc.orgurfu.ru

For example, acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines has been studied in detail, demonstrating high stereoselectivity with certain chiral acylating agents. rsc.org This highlights the broader applicability of kinetic resolution in generating enantiomerically enriched compounds.

Organocatalytic Applications of Pyrrolidine-Based Enamines

The enamine derived from the reaction of 2-methylpyrrolidine and cyclohexanone (B45756), 1-(2-methyl-1-pyrrolidinyl)cyclohexene, is a key intermediate in organocatalysis. This chiral enamine can participate in a variety of asymmetric transformations by reacting with electrophiles, leading to the formation of new stereocenters. The methyl group at the 2-position of the pyrrolidine ring provides a chiral environment that directs the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction. nih.gov

Asymmetric aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions that can be effectively catalyzed by chiral enamines. researchgate.net The enamine acts as a nucleophile, attacking an aldehyde to form a β-hydroxy ketone. The use of a chiral enamine, such as that derived from 2-methylpyrrolidine, allows for the enantioselective synthesis of the aldol product.

The reaction proceeds through a Zimmerman-Traxler-like transition state, where the stereochemistry is set. The steric hindrance provided by the substituent on the chiral amine plays a crucial role in directing the facial selectivity of the attack on the aldehyde. Proline and its derivatives have been extensively studied as catalysts for both intermolecular and intramolecular aldol reactions, underscoring the effectiveness of the pyrrolidine scaffold in this transformation. nih.gov

Table 2: Asymmetric Aldol Reactions Catalyzed by Pyrrolidine Derivatives

| Ketone | Aldehyde | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline | β-Hydroxy ketone | 68 | 99:1 (anti:syn) | 96 (anti) |

| Acetone | Isovaleraldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | β-Hydroxy ketone | 97 | - | 93 |

Data represents examples of aldol reactions catalyzed by pyrrolidine-based organocatalysts.

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds. rsc.org In this reaction, a chiral enamine adds to an imine, which serves as the electrophile. The resulting product contains a new carbon-carbon bond and a new stereocenter. The use of enamines derived from pyrrolidine derivatives has been shown to be highly effective in controlling the stereoselectivity of this reaction. scholaris.ca

The catalytic cycle involves the formation of the enamine from the ketone and the chiral amine catalyst, followed by the nucleophilic attack of the enamine on the imine. Subsequent hydrolysis releases the β-amino carbonyl product and regenerates the chiral amine catalyst. Various pyrrolidine-based catalysts have been developed for this purpose, leading to high yields and enantioselectivities for a range of substrates. nih.gov

Table 3: Asymmetric Mannich Reactions with Pyrrolidine-Based Catalysts

| Ketone | Imine | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Cyclohexanone | N-PMP-protected ethyl glyoxylate (B1226380) imine | Pyrrolidine-sulfonamide | β-Amino ketone | 99 | >99:1 (syn:anti) | 98 (syn) |

| Acetone | N-Boc-imine | Proline | β-Amino ketone | 95 | - | 99 |

PMP = p-methoxyphenyl, Boc = tert-butyloxycarbonyl. Data from representative organocatalytic Mannich reactions.

The asymmetric Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Chiral enamines are excellent nucleophiles for this transformation, reacting with various Michael acceptors such as nitroolefins, enones, and α,β-unsaturated aldehydes. mdpi.com The enamine formed from this compound can effectively catalyze the Michael addition of ketones to nitroalkenes with high stereoselectivity. beilstein-journals.org

The reaction is typically promoted by a chiral secondary amine, which forms the enamine in situ. The steric environment created by the chiral amine directs the addition to the Michael acceptor, resulting in the formation of a chiral product. A variety of pyrrolidine-based organocatalysts have been successfully employed in this reaction, providing access to a wide range of enantioenriched compounds. mdpi.com

Table 4: Asymmetric Michael Additions Catalyzed by Pyrrolidine Derivatives

| Ketone | Michael Acceptor | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Cyclohexanone | trans-β-Nitrostyrene | Diarylprolinol silyl (B83357) ether | Michael adduct | 97 | 93:7 (syn:anti) | 99 (syn) |

| Propanal | trans-β-Nitrostyrene | (S)-2-(Triflylaminomethyl)pyrrolidine | Michael adduct | 84 | 90:10 (syn:anti) | 98 (syn) |

Data from studies on asymmetric Michael additions using pyrrolidine-based organocatalysts. mdpi.combeilstein-journals.org

Enantioselective Epoxidation of Alkenes (using related chiral amines)

The enantioselective epoxidation of unfunctionalized alkenes is a critical transformation in synthetic chemistry, providing access to chiral epoxides which are versatile building blocks. While this compound itself is not a direct catalyst for this process, the underlying chiral amine framework is central to some of the most successful catalytic systems developed for this purpose. A prominent strategy involves the use of chiral Manganese(III)-salen complexes. iitm.ac.in These catalysts are typically prepared from a salicylaldehyde (B1680747) derivative and a chiral 1,2-diamine. The diamine component, often a derivative of 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine, imparts a chiral environment around the central manganese atom.

This chirality is effectively transferred during the catalytic cycle. The active oxidant is a manganese-oxo species, and the chiral ligand architecture directs the approach of the alkene substrate. This forces the oxygen atom to be delivered to one of the two prochiral faces of the double bond, resulting in the formation of one epoxide enantiomer in excess. The efficiency of these catalysts, such as the well-known Jacobsen-Katsuki catalyst, is demonstrated by their ability to achieve high enantioselectivities for a variety of cis-disubstituted and trisubstituted olefins. iitm.ac.inwisc.edu The design of these salen ligands can be fine-tuned; for example, incorporating bulky groups enhances steric hindrance, which can improve enantioselectivity by further restricting the possible transition states for the oxygen transfer step. wisc.edu

Table 1: Representative Enantioselective Epoxidation using Chiral Mn(III)-Salen Catalysts

| Alkene Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| cis-β-Methylstyrene | NaOCl | 93% | wisc.edu |

| 6-Cyano-2,2-dimethylchromene | NaOCl | 99% | iitm.ac.in |

| Indene | m-CPBA | 86% | sciengine.com |

Asymmetric Dihydroxylation of Olefins (using related chiral diamines)

Similar to epoxidation, the asymmetric dihydroxylation of olefins is a cornerstone reaction for generating chiral 1,2-diols, which are prevalent motifs in natural products and pharmaceuticals. The most widely applied method for this transformation is the Sharpless Asymmetric Dihydroxylation. acsgcipr.org This reaction utilizes osmium tetroxide (OsO₄) as the primary catalyst in combination with a chiral ligand. The ligands are complex diamines derived from cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD).

In this system, the chiral ligand coordinates to the osmium center, creating a chiral binding pocket. When an olefin enters this pocket, it is held in a specific orientation, allowing the osmylation to occur preferentially on one face of the double bond. researchgate.net Subsequent hydrolysis releases the chiral diol and regenerates the catalyst. The use of pseudoenantiomeric ligands, derived from DHQ and DHQD, allows for the selective synthesis of either enantiomer of the diol product from the same olefin substrate. This methodology is remarkably versatile, providing high enantioselectivity for a broad range of mono-, di-, and trisubstituted olefins. acsgcipr.orgresearchgate.net The development of this reaction was a landmark achievement in asymmetric catalysis.

Table 2: Examples of Sharpless Asymmetric Dihydroxylation

| Olefin Substrate | Chiral Ligand Class | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Styrene | (DHQD)₂PHAL | 97% | acsgcipr.org |

| trans-Stilbene | (DHQ)₂PHAL | >99% | acsgcipr.org |

| 1-Decene | (DHQD)₂PHAL | 97% | acsgcipr.org |

Principles in the Design of Chiral Amine-Based Organocatalysts

The development of potent chiral amine-based organocatalysts relies on a set of core design principles aimed at creating a well-defined and effective stereodifferentiating environment around the reactive intermediates. Enamine catalysis, which proceeds through the formation of a nucleophilic enamine from a carbonyl compound and a secondary amine catalyst, is controlled by the specific structure of the amine. mdpi.com

Key design principles include:

Steric Hindrance: The introduction of bulky substituents near the amine's nitrogen atom is a common strategy. These bulky groups create a sterically congested environment that physically blocks one face of the derived enamine. Consequently, an incoming electrophile is directed to the more accessible face, thereby controlling the stereochemical outcome of the reaction. nih.gov

Rigid Scaffolds: To minimize conformational ambiguity and create a predictable chiral pocket, catalysts are often built upon rigid backbones. researchgate.net Scaffolds like binaphthyl (BINOL) or camphor (B46023) provide a stable and well-defined three-dimensional structure, which is crucial for high levels of stereoinduction. rsc.org

Bifunctionality: Many advanced organocatalysts are bifunctional, meaning they possess two distinct catalytic groups that work in concert. mdpi.comrsc.org A common design incorporates the secondary amine (for enamine formation) alongside a hydrogen-bond donor, such as a thiourea (B124793), amide, or carboxylic acid group. mdpi.com The hydrogen-bond donor can activate the electrophile and position it precisely for nucleophilic attack by the enamine, leading to enhanced reactivity and enantioselectivity. mdpi.com

Table 3: Core Principles in Chiral Amine Catalyst Design

| Design Principle | Mechanism of Action | Example Catalyst Feature | Reference |

|---|---|---|---|

| Steric Control | Physically blocks one face of the enamine intermediate. | Bulky silyl ether groups on a prolinol derivative. | nih.gov |

| Rigid Scaffold | Reduces conformational flexibility, creating a well-defined chiral environment. | Binaphthyl or camphor backbone. | rsc.org |

| Bifunctionality | Simultaneously activates the nucleophile (enamine) and the electrophile. | A pyrrolidine unit combined with a thiourea H-bond donor. | mdpi.com |

Metal-Catalyzed Asymmetric Transformations Involving Enamine-Derived Ligands

A powerful modern strategy in asymmetric synthesis involves the combination of enamine catalysis with transition metal catalysis. researchgate.net In these systems, an achiral enamine, such as this compound, can serve as an effective nucleophile in a reaction where the stereoselectivity is governed by a chiral transition metal complex. researchgate.netdaneshyari.com

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prime example of this synergistic approach. daneshyari.com The reaction involves two independent but concurrent catalytic cycles. In one cycle, a secondary amine reacts with a ketone or aldehyde to generate a nucleophilic enamine in situ. In the parallel cycle, a palladium(0) catalyst, coordinated to a chiral ligand (e.g., a chiral bisphosphine), activates an allylic electrophile (like an allylic acetate) to form a chiral π-allyl-palladium intermediate. researchgate.net

The enamine then attacks this electrophilic metal complex. The stereochemical outcome of this C-C bond-forming step is controlled by the chiral ligand bound to the palladium, which dictates the facial selectivity of the nucleophilic attack. This dual-catalysis approach avoids the need for pre-forming stoichiometric, and often unstable, ketone enolates with strong bases. daneshyari.com The mild reaction conditions and high stereoselectivities achievable make this a highly attractive method for constructing chiral centers. daneshyari.comdicp.ac.cn

Table 4: Palladium-Catalyzed Asymmetric Allylic Alkylation using Enamine Nucleophiles

| Enamine Precursor (Ketone) | Allylic Substrate | Chiral Ligand Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexanone | Allyl acetate | Chiral metallocene-based | Up to 99% | daneshyari.com |

| Propiophenone | Allyl acetate | Chiral metallocene-based | 95% | daneshyari.com |

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of molecules in solution. For 1-(2-Methyl-1-pyrrolidinyl)cyclohexene, both ¹³C and ¹⁵N NMR spectroscopy offer a window into the electronic environment of the carbon and nitrogen atoms, respectively, providing crucial data for mechanistic studies.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the pyrrolidine (B122466) ring. The chemical shift of the nitrogen in an enamine is sensitive to the degree of p-orbital overlap with the C=C double bond, which in turn influences the nucleophilicity of the β-carbon. For enamines in general, the ¹⁵N chemical shifts typically fall within a range of -300 to -350 ppm relative to nitromethane. This significant shielding compared to amines is indicative of the delocalization of the nitrogen lone pair into the π-system of the double bond. Variations in this chemical shift can provide insights into steric and electronic effects on the enamine's reactivity and the stability of any intermediates formed during a reaction.

Interactive Data Table: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

| C-1 (Cyclohexene) | 140-150 | |

| C-2 (Cyclohexene) | 100-110 | |

| C-Methyl | 15-25 | |

| C (Pyrrolidine, α to N) | 45-55 | |

| C (Pyrrolidine, β to N) | 20-30 | |

| N (Pyrrolidine) | -300 to -350 |

Note: The chemical shift values presented are typical ranges for similar enamine structures and are for illustrative purposes. Actual experimental values may vary.

X-ray Crystallography for Determining Activated Complex and Intermediate Structures

X-ray crystallography provides the most definitive structural information for molecules in the solid state, offering precise bond lengths, bond angles, and stereochemical relationships. While obtaining a crystal structure of a stable molecule like this compound is feasible, the real power of this technique in mechanistic studies lies in its ability to characterize transient species such as activated complexes and reaction intermediates.

The direct crystallographic observation of an activated complex is exceptionally challenging due to its fleeting nature. However, by using substrate analogs or by performing reactions within a crystal, it is sometimes possible to trap and characterize key intermediates. For reactions involving this compound, such as alkylations or Michael additions, the key intermediates would be the corresponding iminium salts.

X-ray crystallographic studies of related enamine and iminium salt structures have revealed important structural features. In enamines, the nitrogen atom and the three atoms attached to it are nearly planar, reflecting the sp² hybridization and the delocalization of the nitrogen lone pair. Upon formation of an iminium ion intermediate, this planarity is largely retained at the C=N⁺ bond. Analysis of the bond lengths and angles within such a trapped intermediate would provide direct evidence for the structure of the species that precedes the transition state for product formation, offering invaluable mechanistic insights. Although no specific crystallographic data for activated complexes of this compound are currently available in the public domain, the study of stable analogs and related reaction intermediates provides a strong basis for understanding the likely structural features.

Applications of Infrared (IR) Spectroscopy in Reaction Monitoring and Characterization

Infrared (IR) spectroscopy is a powerful and convenient technique for monitoring the progress of chemical reactions in real-time by detecting changes in the characteristic vibrational frequencies of functional groups. The formation of this compound from a ketone and a secondary amine, as well as its subsequent reactions, can be effectively monitored using this method.

The key vibrational mode for enamines in an IR spectrum is the C=C stretching frequency, which typically appears in the region of 1650-1600 cm⁻¹. This band is often more intense than the C=C stretch in simple alkenes due to the conjugation with the nitrogen atom. The disappearance of the strong C=O stretching band of the starting ketone (typically around 1715 cm⁻¹) and the appearance of the C=C enamine stretch provide a clear indication that the enamine formation reaction is proceeding.

Furthermore, in subsequent reactions of the enamine, for instance, an alkylation reaction, the disappearance of the enamine C=C stretching band and the appearance of a new C=N⁺ stretching band (for the intermediate iminium salt) and eventually the reappearance of a C=O band upon hydrolysis can be monitored to follow the reaction kinetics and determine the endpoint.

Interactive Data Table: Characteristic IR Absorption Bands for Monitoring Reactions of this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance in Reaction Monitoring |

| Ketone (C=O) | 1725-1705 | Disappearance indicates consumption of starting material. |

| Enamine (C=C) | 1650-1600 | Appearance confirms formation of the enamine product. Disappearance indicates subsequent reaction. |

| Iminium ion (C=N⁺) | 1690-1640 | Appearance indicates the formation of a key reaction intermediate. |

| C-N Stretch | 1342-1266 | Present in the enamine and its derivatives. |

This spectroscopic data, when used in concert, provides a detailed picture of the structure, reactivity, and mechanistic pathways involving this compound, enabling chemists to better understand and control its synthetic applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. unimib.it It has been widely applied to study the mechanisms of organic reactions, including those involving enamines. DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying reactants, products, intermediates, and, crucially, transition states.

In the context of reactions involving 1-(2-methyl-1-pyrrolidinyl)cyclohexene, DFT calculations are employed to explore various possible reaction pathways. For instance, in cycloaddition reactions, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn By calculating the energies of the transition states for different pathways, the most favorable reaction mechanism can be identified. For example, in the contraction of pyrrolidines to form cyclobutanes, DFT calculations have shown that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. nih.gov This process was found to have a specific activation energy, which aligns with experimental observations. nih.gov

Transition state analysis is a key component of these DFT studies. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction. For example, in 1,3-dipolar cycloaddition reactions, DFT calculations have been instrumental in understanding the role of catalysts and the geometry of the transition states, which in turn dictates the stereochemical outcome of the reaction. unimib.it These calculations can reveal the intricate details of how substituents on the enamine and the reacting partner influence the energy barrier of the reaction.

A representative application of DFT in mechanistic studies is the investigation of cycloaddition reactions. The calculations can predict the activation free energies for different pathways, thereby identifying the most kinetically favorable route. pku.edu.cn For instance, studies on the [8 + 2] cycloaddition reactions of dienylfurans have demonstrated that the reaction mechanism can be stepwise, involving diradical intermediates, with the initial step being the rate-determining one. pku.edu.cn

Below is a table summarizing typical data obtained from DFT calculations for reaction mechanism analysis:

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Enamine + Electrophile | 0.0 | - |

| Transition State 1 (TS1) | [Enamine---Electrophile]‡ | +15.2 | C-C bond forming: 2.1 Å |

| Intermediate | Zwitterionic adduct | -5.6 | New C-C bond: 1.54 Å |

| Transition State 2 (TS2) | [Ring closure]‡ | +10.8 | C-N bond forming: 2.0 Å |

| Product | Cycloadduct | -25.0 | - |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for such reactions.

Computational Modeling of Activated Complexes and the Origin of Stereoselectivity

The stereoselectivity observed in many reactions of chiral enamines, including those derived from 2-methylpyrrolidine (B1204830), is a subject of intense computational investigation. Computational modeling of the activated complexes, or transition states, is crucial for understanding the origins of this stereoselectivity. researchgate.net These models provide a three-dimensional picture of the interacting molecules at the point of highest energy along the reaction coordinate.

By analyzing the geometries and energies of diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially. The energy difference between these transition states, even if small, can lead to a high degree of stereoselectivity. For instance, in photochemical denitrogenation reactions, non-adiabatic molecular dynamics simulations combined with multireference quantum mechanical calculations have been used to understand the origin of stereoselectivity. chemrxiv.orgchemrxiv.org These studies show that dynamical effects following bond cleavage can promote the formation of a specific stereoisomer. chemrxiv.org

In the case of this compound, the methyl group on the pyrrolidine (B122466) ring acts as a chiral auxiliary. Computational models can demonstrate how this methyl group sterically hinders one face of the enamine, forcing the electrophile to approach from the less hindered face. This steric repulsion is a key factor in directing the stereochemical outcome. The models can quantify the energetic penalty associated with the disfavored approach.

Furthermore, computational studies can elucidate the role of non-covalent interactions, such as hydrogen bonding or π-stacking, in stabilizing one transition state over another. researchgate.net These interactions can be subtle but can have a profound impact on the stereoselectivity of a reaction. The computed mechanism for the rearrangement of ene-aldimines, for example, involves several steps where stereochemistry is determined, and computational modeling can pinpoint the exact origin of this control. researchgate.net

The following table illustrates how computational modeling can provide insights into the origin of stereoselectivity by comparing two diastereomeric transition states:

| Transition State | Relative Energy (kcal/mol) | Key Steric Interaction | Predicted Major/Minor Product |

| TS-Re (attack from Re face) | 0.0 | Minimal steric clash | Major |

| TS-Si (attack from Si face) | +2.5 | Steric clash with methyl group | Minor |

Note: The data in this table is illustrative and represents typical values obtained from computational modeling for stereoselectivity analysis.

Theoretical Prediction of Electronic Properties and Reactivity of Enamines

Theoretical methods are also extensively used to predict the electronic properties and reactivity of enamines. chemrxiv.org By calculating various molecular descriptors, it is possible to gain a quantitative understanding of how the structure of an enamine influences its chemical behavior.

One of the most common approaches is Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For an enamine, which is a nucleophile, the HOMO energy is of primary interest. A higher HOMO energy indicates that the electrons are more loosely held and the enamine is more reactive towards electrophiles. The shape and location of the HOMO can also predict the site of electrophilic attack. In enamines, the HOMO is typically localized on the nitrogen atom and the double-bonded carbon atom furthest from the nitrogen (the β-carbon), which corresponds to the observed nucleophilicity at this carbon.

DFT can be used to calculate a variety of electronic properties that correlate with reactivity. nih.gov These include:

Ionization Potential (IP): The energy required to remove an electron, which is related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy.

Global Hardness and Softness: Measures of the resistance to change in electron distribution. Soft nucleophiles, like enamines, tend to react with soft electrophiles.

Fukui Functions: These functions indicate the propensity of each atom in the molecule to accept or donate electrons, thus predicting the most reactive sites for nucleophilic and electrophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Recent advancements have also seen the use of machine learning models trained on quantum mechanical data to predict the electronic properties of large sets of molecules with high accuracy. chemrxiv.org Such high-throughput screening can accelerate the discovery of new enamines with desired reactivity.

A table summarizing key predicted electronic properties for a typical enamine is shown below:

| Electronic Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -5.2 eV | High nucleophilicity |

| LUMO Energy | +1.5 eV | Low electrophilicity |

| HOMO-LUMO Gap | 6.7 eV | High kinetic stability |

| Ionization Potential | 5.8 eV | Easily oxidized |

| Electron Affinity | -1.2 eV | Does not readily accept electrons |

Note: The data in this table is illustrative and represents typical values obtained from theoretical calculations for enamines.

Emerging Research Avenues and Future Prospects

Development of Novel Reaction Architectures Exploiting Enamine Reactivity

The classical reactivity of enamines as nucleophilic intermediates is being exploited in the development of novel and complex reaction architectures. nih.gov Research is moving beyond simple alkylation and acylation reactions towards more intricate transformations that can rapidly build molecular complexity. One promising avenue is the use of enamines in 1,3-dipolar cycloaddition reactions. researchgate.net For instance, the reaction of enamines with azides can lead to the formation of triazoline intermediates, which are precursors to various nitrogen-containing heterocycles. researchgate.net

Another area of development involves the reaction of enamines derived from cyclic ketones with troponimines to synthesize 1-azaazulene derivatives. rsc.org This transformation proceeds through an enamine alkylation followed by cyclization and aromatization, representing a formal [8+2] cycloaddition. rsc.org The reactivity in these systems is highly dependent on the electronic properties of the reactants, with frontier molecular orbital theory providing insights into reaction feasibility and selectivity. rsc.org The development of such methodologies showcases the potential for 1-(2-Methyl-1-pyrrolidinyl)cyclohexene to act as a key building block in the synthesis of complex, polycyclic systems.

| Reaction Type | Reactant Partner | Product Class | Potential Application |

| 1,3-Dipolar Cycloaddition | Azides | Triazoles, N-heterocycles | Medicinal Chemistry, Materials Science |

| Formal [8+2] Cycloaddition | Troponimines | 1-Azaazulenes | Bioactive Molecules, Functional Dyes |

| Carbenoid-mediated reactions | Diazoacetamides | Thioisomünchnones | Heterocyclic Synthesis |

This table illustrates potential novel reaction pathways for enamines like this compound.

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of enamine-mediated reactions into continuous flow chemistry and automated synthesis platforms is a significant step towards more efficient, scalable, and safer chemical manufacturing. beilstein-journals.orgthieme-connect.de Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivities, and safety profiles, particularly for highly exothermic reactions. thieme-connect.de

Automated multistep synthesis in flow is being developed for the preparation of active pharmaceutical ingredients (APIs) and chemical libraries. chemrxiv.orgnih.gov The use of enamines like this compound in these systems can streamline the synthesis of complex molecules by enabling sequential reactions without the need for intermediate isolation and purification. For example, an enamine formation could be followed immediately by a C-C bond-forming reaction and subsequent transformations in a continuous, uninterrupted sequence. nih.gov This approach, often referred to as "assembly-line synthesis," has profound implications for drug discovery and process development, allowing for the rapid generation and screening of compound libraries. chemrxiv.org The robustness of enamine chemistry makes it a suitable candidate for integration into these automated platforms, which rely on reliable and high-yielding transformations. beilstein-journals.org

Application of Green Chemistry Principles in Enamine Transformations

Enamine catalysis is inherently aligned with several principles of green chemistry, and future research will focus on further enhancing its environmental sustainability. The use of organocatalysts, such as proline and its derivatives to generate enamines in situ, avoids the need for often toxic and expensive metal catalysts, addressing the principle of "catalysis" over stoichiometric reagents. nih.gov

Key green chemistry principles applicable to enamine transformations include:

Atom Economy: Reactions like Michael additions and aldol (B89426) reactions, facilitated by enamine catalysis, are often addition reactions that incorporate a high percentage of the reactant atoms into the final product.

Less Hazardous Chemical Synthesis: Organocatalytic enamine reactions can often be performed under mild conditions, reducing energy consumption and avoiding the use of hazardous reagents. nih.gov

Safer Solvents and Auxiliaries: Research is ongoing to perform enamine-catalyzed reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, minimizing the environmental impact of organic solvents. nih.gov

Design for Degradation: While not directly related to the reaction itself, the principles of green chemistry encourage the design of final products that can degrade into innocuous substances after their intended use, a consideration for the entire synthetic route involving enamine intermediates. nih.gov

Future work will likely focus on developing recyclable organocatalysts and utilizing bio-based starting materials for both the ketone and amine components, further strengthening the green credentials of enamine-mediated synthesis. scispace.com

Exploration of New Chiral Scaffolds for Enhanced Catalytic Performance

In the realm of asymmetric synthesis, the development of new and more efficient chiral catalysts is a perpetual goal. For reactions involving enamine intermediates, research is focused on creating novel chiral scaffolds that can induce higher levels of stereocontrol. While proline has been a workhorse catalyst, new pyrrolidine-based organocatalysts are continuously being designed and synthesized. nih.govmdpi.com

These new scaffolds often incorporate additional functional groups or rigid structural motifs to enhance catalyst-substrate interactions and create a more defined chiral environment. Examples include:

Bifunctional Catalysts: Scaffolds that combine the pyrrolidine (B122466) motif with other catalytic groups, such as thioureas or phosphoric acids, can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) simultaneously, leading to enhanced reactivity and enantioselectivity. nih.govwhiterose.ac.uk

Peptide-Based Catalysts: Di- and tripeptides incorporating proline are being explored as organocatalysts. The additional amino acid residues can provide supplementary stereocontrol elements and influence the catalyst's solubility and stability. nih.govmdpi.com

Conformationally Rigid Scaffolds: Incorporating the pyrrolidine ring into a rigid bicyclic or spirocyclic system can restrict conformational flexibility, leading to a more predictable and highly organized transition state for stereoselective reactions. whiterose.ac.ukresearchgate.net

The exploration of chiral magnesium catalysts and chiral lithium amides in conjunction with pyrrolidine structures also represents a promising frontier for achieving high enantioselectivity in various transformations. researchgate.netnih.govresearchgate.net Computational studies are increasingly being used to understand the mechanism of stereocontrol and to rationally design the next generation of chiral ligands and organocatalysts for enamine-based reactions. researchgate.net

| Catalyst Type | Design Principle | Targeted Improvement |

| Bifunctional Prolinamides | Synergistic activation via H-bonding | Higher enantioselectivity and reactivity |

| Di/Tripeptide Catalysts | Additional stereocontrol elements | Enhanced enantioselectivity, tunable properties |

| Spirocyclic Pyrrolidines | Conformational rigidity | Higher stereocontrol, predictable outcomes |

| Chiral Metal Complexes | Lewis acid activation | Catalysis of new reaction types |

This table summarizes emerging strategies in the design of chiral catalysts for enamine-mediated asymmetric synthesis.

Q & A

Q. What are the common synthetic routes for 1-(2-Methyl-1-pyrrolidinyl)cyclohexene, and how can purity be ensured?

The compound is typically synthesized via condensation reactions between cyclohexene derivatives and substituted pyrrolidines. A key step involves cyclization under controlled pH and temperature to stabilize the pyrrolidinyl moiety. To ensure purity, researchers should employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and validate outcomes using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Storage at room temperature in inert atmospheres is recommended to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR identifies proton environments (e.g., cyclohexene protons at δ 5.5–6.0 ppm; pyrrolidinyl methyl groups at δ 1.2–1.5 ppm).

- FT-IR : Confirms functional groups (C-N stretch at ~1,200 cm⁻¹; C=C stretch at ~1,650 cm⁻¹).

- Mass Spectrometry : HRMS provides exact mass (e.g., calculated for C₁₁H₁₉N: 165.1517) to confirm molecular formula. Cross-referencing with computational simulations (DFT) resolves ambiguities in spectral assignments .

Q. What safety protocols are critical when handling this compound?

Use fume hoods and nitrile gloves to avoid dermal exposure. In case of inhalation, move to fresh air and consult a physician. Store in sealed containers under nitrogen to prevent oxidation. Safety data sheets (SDS) for structurally similar cyclohexenyl compounds recommend avoiding strong oxidizers and acids due to exothermic reaction risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data for this compound synthesis?

Yield inconsistencies often arise from competing side reactions (e.g., over-alkylation or ring-opening). Systematic analysis via Design of Experiments (DoE) can isolate critical variables (e.g., temperature, catalyst loading). For example, kinetic studies using in situ IR or Raman spectroscopy track intermediate formation, enabling real-time adjustments. Post-reaction, GC-MS or HPLC identifies byproducts, guiding process refinement .

Q. What advanced methods validate the compound’s adsorption behavior on indoor surfaces (e.g., lab equipment)?

Microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) quantifies adsorption kinetics and surface reactivity. For instance, controlled exposure experiments in simulated indoor environments (20–25°C, 40–60% RH) paired with XPS analysis reveal interactions between the compound’s amine groups and silica-based surfaces. These methods address discrepancies in environmental fate models .

Q. How can computational modeling predict the compound’s reactivity under varying oxidative conditions?

Density Functional Theory (DFT) simulations using software like Gaussian or ORCA calculate HOMO-LUMO gaps to predict susceptibility to oxidation. Input the InChI key (e.g., derived from PubChem data) to model transition states during ozonolysis or hydroxyl radical attacks. Experimental validation via EPR spectroscopy detects radical intermediates, refining theoretical predictions .

Q. What strategies optimize analytical method validation for trace quantification of this compound in complex matrices?

- Calibration : Use certified surrogate standards (e.g., 2-Fluorobiphenyl) at 5,000 µg/mL in methylene chloride:acetone to establish linearity (R² > 0.995).

- Recovery Tests : Spike samples at low (1 µg/mL), mid (10 µg/mL), and high (100 µg/mL) concentrations to assess matrix effects.

- LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) using GC-MS/MS in MRM mode .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.